2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol
Description
This compound features a pyrazole core substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 5 with a methyl group. The phenol moiety at position 5 is connected via a 2-(2,6-dimethylmorpholino)ethoxy linker. Pyrazole derivatives are widely studied for their pharmacological versatility, including anti-inflammatory, antimicrobial, and receptor-modulating activities .
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5/c1-16-14-29(15-17(2)34-16)10-11-33-20-7-8-21(22(30)13-20)26-25(18(3)27-28-26)19-6-9-23(31-4)24(12-19)32-5/h6-9,12-13,16-17,30H,10-11,14-15H2,1-5H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJUCSXIMJRREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=NNC(=C3C4=CC(=C(C=C4)OC)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol is a complex organic molecule that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure, characterized by a pyrazole ring and multiple functional groups, suggests potential applications in therapeutic areas such as cancer treatment, anti-inflammatory responses, and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 354.4 g/mol. The compound features a pyrazole ring , a dimethoxyphenyl group , and an ethoxyphenol moiety , contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O4 |
| Molar Mass | 354.4 g/mol |
| Density | 1.202 g/cm³ |
| Boiling Point | 501.8 °C |
| pKa | 8.40 |
Anticancer Properties
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways. A notable study explored the docking interactions of pyrazole derivatives with human proteins involved in cancer progression, suggesting potential inhibitory actions on key enzymes such as prostaglandin reductase (PTGR2) .
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory properties due to the presence of the phenolic group, which is known to modulate inflammatory pathways. In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), indicating that this compound may similarly affect inflammation-related pathways .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting phosphodiesterase (PDE) enzymes, which play crucial roles in various signaling pathways related to inflammation and cell proliferation. Inhibitors of PDE4 have been explored for their therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD), highlighting the relevance of this compound in respiratory diseases .
The mechanism of action for this compound likely involves:
- Enzyme Binding : The compound may bind to active sites on target enzymes, inhibiting their activity.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses or cell growth regulation.
- Signal Transduction Interference : By affecting cyclic nucleotide levels through PDE inhibition, it alters downstream signaling pathways.
Case Studies
- Anticancer Activity Study :
- A study evaluated the effects of similar pyrazole derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
- Inflammation Model :
- In a murine model of inflammation, administration of related compounds led to a marked decrease in edema and inflammatory marker levels compared to control groups, suggesting strong anti-inflammatory potential.
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholinoethoxy-phenol group distinguishes it from simpler pyrazole derivatives like 7a and the benzoyl analog, which lack complex ether linkages .
- Compared to SR48692, the target compound replaces the tricyclic adamantane group with a dimethylmorpholino moiety, likely reducing steric hindrance and altering receptor specificity .
Pharmacological and Physicochemical Properties
- Solubility: The morpholino group may improve aqueous solubility relative to SR48692, which has a bulky tricyclic substituent .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs.
- Synthetic Challenges: The morpholinoethoxy-phenol linker may require multi-step synthesis, increasing complexity compared to simpler derivatives .
- Future Directions : Prioritize assays for receptor binding (e.g., GPCRs) and solubility studies to validate hypotheses.
Q & A
Basic: What are the common synthetic routes for preparing pyrazole derivatives with dimethoxyphenyl and morpholinoethoxy substituents?
Methodological Answer:
The compound can be synthesized via cyclocondensation of chalcone analogs with hydrazine derivatives. Key steps include:
- Chalcone formation : Reacting 3,4-dimethoxyacetophenone with appropriate ketones to form chalcone intermediates.
- Pyrazole cyclization : Refluxing chalcones with substituted hydrazines (e.g., 3,5-dichlorophenylhydrazine) in ethanol for 12–24 hours to form the pyrazole core .
- Morpholinoethoxy side-chain introduction : Alkylation of the phenolic hydroxyl group using 2-(2,6-dimethylmorpholino)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (DMF/EtOH) .
Basic: What spectroscopic techniques are employed to characterize the compound's structure?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions and stereochemistry (e.g., pyrazole C-3/C-5 protons at δ 5.20–6.87 ppm; morpholinoethoxy protons at δ 3.80–4.02 ppm) .
- FT-IR : Identify functional groups (e.g., phenolic -OH stretch at ~3400 cm⁻¹, C=O at ~1685 cm⁻¹) .
- Mass spectrometry (EI/ESI) : Verify molecular weight (e.g., base peak at m/z 356 for pyrazole derivatives) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph studies .
Advanced: How can researchers optimize synthetic yield when steric hindrance from the 2,6-dimethylmorpholino group impedes reaction efficiency?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates .
- Catalysis : Employ Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling to attach aryl groups .
- Temperature control : Optimize reflux times (e.g., 5–8 hours at 60–65°C) to balance steric effects and reaction completion .
- Protecting groups : Temporarily protect the morpholinoethoxy group with tert-butyldimethylsilyl (TBS) to reduce steric interference during pyrazole formation .
Advanced: What strategies resolve contradictory bioactivity data across studies on similar pyrazole derivatives?
Methodological Answer:
- Reproducibility checks : Validate assay conditions (e.g., bacterial strain consistency in MIC tests) .
- Purity assessment : Use HPLC (>95% purity) and TLC to rule out impurities affecting activity .
- Structural analogs : Synthesize derivatives (e.g., varying methoxy/methyl groups) to isolate pharmacophore contributions .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .
Advanced: How to design experiments to study the environmental fate of this compound?
Methodological Answer:
- Degradation studies : Expose the compound to UV light or microbial cultures to track abiotic/biotic breakdown products (e.g., HPLC-MS for metabolite identification) .
- Partitioning analysis : Measure logP (octanol-water) to predict bioaccumulation potential .
- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute/chronic toxicity at varying concentrations .
Advanced: How to establish structure-activity relationships (SAR) for substituents on the pyrazole ring?
Methodological Answer:
- Systematic variation : Synthesize analogs with modified substituents (e.g., halogen, methoxy, nitro groups) .
- Biological screening : Test analogs against target enzymes (e.g., COX-2, CYP450) using enzyme inhibition assays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent electronic effects with binding affinity .
Basic: What purification methods are effective for isolating the compound from reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (petroleum ether:ethyl acetate = 4:1 to 1:1) .
- Recrystallization : Optimize solvent pairs (e.g., DMF/EtOH) for high-purity crystals .
- Distillation : Remove low-boiling-point impurities under reduced pressure .
Advanced: What in silico methods predict the compound's pharmacokinetic properties?
Methodological Answer:
- ADMET profiling : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity .
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using GROMACS .
- QSAR models : Train algorithms on pyrazole derivatives to correlate substituents with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
